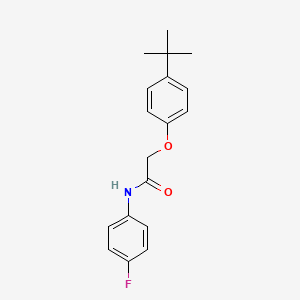

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIGLHFPOOYNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

Etherification: 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide has been identified as a significant lead compound in the development of pharmaceuticals targeting various diseases, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis) , which is crucial for cellular metabolism and energy homeostasis. The inhibition of NAMPT can lead to reduced levels of NAD+, impacting cancer cell proliferation and survival .

Receptor Modulation

The compound has also been studied for its ability to modulate receptors associated with various signaling pathways. Its structural features allow it to interact with specific targets, potentially leading to therapeutic effects in conditions such as cystic fibrosis by modulating the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel .

Biological Research Applications

In biological research, This compound serves as a valuable tool for studying protein-ligand interactions and cellular responses.

Protein-Ligand Interaction Studies

The compound's ability to bind selectively to proteins makes it useful for investigating binding affinities and mechanisms of action. This can aid in understanding how modifications to the chemical structure affect biological activity, which is critical for drug design .

Cellular Assays

Cellular assays utilizing this compound have demonstrated its efficacy in altering ion fluxes across cell membranes, particularly in studies involving CFTR channels. This property is essential for evaluating the potential of new therapeutics aimed at treating cystic fibrosis .

Industrial Applications

Beyond its medicinal and biological applications, This compound has industrial relevance, particularly in the synthesis of polymers and resins.

Polymer Synthesis

This compound can be utilized as a precursor or additive in the production of specialty polymers. Its unique chemical structure contributes to the thermal stability and mechanical properties of polymeric materials, making it suitable for various industrial applications.

Chemical Reagent

In organic synthesis, it serves as a reagent for creating more complex molecules through various chemical reactions such as substitution and oxidation. This versatility enhances its utility in research laboratories focused on developing new materials or pharmaceuticals.

Case Studies

Several case studies highlight the effectiveness of This compound in practical applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

In contrast, the 4-amino-2-methylphenyl group in introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability. Steric Bulk: The tert-butyl group in the target compound and increases lipophilicity, favoring interactions with hydrophobic targets. However, this bulk may hinder binding in sterically constrained active sites compared to smaller substituents like the pyridine ring in LBJ-01 .

Synthetic Accessibility: Compounds with aryloxyacetamide backbones (e.g., ) are typically synthesized via nucleophilic substitution between bromoacetamide derivatives and phenols under basic conditions (K₂CO₃, KI). Yields vary significantly (43–82%) depending on substituent reactivity .

Key Insights:

- Enzyme Inhibition: The target compound’s tert-butylphenoxy group may mimic the hydrophobic tail of fatty acids, competitively inhibiting elongases like FAE1, similar to flufenacet .

- Scaffold Flexibility: Replacement of phenoxy with pyridine (LBJ-01) or triazole () alters interaction modes—pyridine enables π-stacking, while triazole supports metal binding.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorine atoms (target compound, LBJ-01) resist oxidative metabolism, enhancing half-life compared to non-halogenated analogues .

Biological Activity

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a phenoxy group, a fluorophenyl group, and an acetamide moiety. This unique arrangement contributes to its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups enhance binding affinity to hydrophobic pockets within proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions are crucial for modulating the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving ovarian cancer (OVCAR-4) and breast cancer (MDA-MB-468) cell lines, the compound demonstrated IC50 values of 0.29 ± 0.02 μM and 0.35 ± 0.01 μM , respectively, showcasing its potency compared to standard treatments .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it showed promising results in inhibiting tyrosinase activity, which is critical in melanin production. The inhibition was assessed through kinetic experiments that determined the IC50 values and modes of inhibition .

Case Studies

- Inhibition of Tyrosinase : A study evaluated the inhibitory effects of the compound on mushroom tyrosinase, revealing an IC50 value that indicates strong inhibitory potential compared to known inhibitors like kojic acid .

- Cell Viability Assays : In B16F10 melanoma cells, the compound was tested at various concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours. Results showed no cytotoxicity at lower concentrations, suggesting a favorable safety profile for further development .

Data Tables

| Study | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer Activity | OVCAR-4 | 0.29 ± 0.02 | High potency compared to Staurosporin |

| MDA-MB-468 | 0.35 ± 0.01 | Significant selectivity index observed | |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Varies | Stronger than kojic acid |

| Cytotoxicity in B16F10 Cells | B16F10 | >5 | No cytotoxicity at tested concentrations |

Q & A

Q. What are the key synthetic routes for 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves coupling the 4-tert-butylphenoxy moiety to the N-(4-fluorophenyl)acetamide backbone via nucleophilic substitution or amidation. Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk side reactions like hydrolysis of the acetamide group .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted side reactions .

- Catalysts : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl-ether linkages .

Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are essential?

Methodological Answer:

Q. What are the primary solubility and stability considerations for this compound in biological assays?

Methodological Answer:

- Solubility : Poor aqueous solubility requires DMSO stock solutions (10 mM), diluted to ≤0.1% in assay buffers to avoid cytotoxicity .

- Stability :

- Hydrolysis of the acetamide group occurs at pH >8; use neutral buffers for long-term storage .

- Light-sensitive degradation observed under UV; store in amber vials at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

- Membrane permeability : LogP = 3.2 (predicted) suggests moderate cell penetration; validate via intracellular concentration measurements using LC-MS .

- Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation; correlate residual compound levels with activity .

- Off-target effects : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies optimize selectivity for target enzymes (e.g., kinases) given structural similarities to off-target proteins?

Methodological Answer:

- Molecular docking : Perform in silico screening against homology models of target vs. non-target enzymes (e.g., using AutoDock Vina) to identify critical binding residues .

- SAR studies : Modify the 4-fluorophenyl group to bulkier substituents (e.g., 4-CF) to sterically block off-target interactions .

- Biochemical assays : Use counter-screens against panels of related enzymes (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural characterization?

Methodological Answer:

- Dynamic effects : Rotameric states of the acetamide group cause splitting in H NMR; acquire spectra at higher temperatures (50°C) to coalesce signals .

- Impurity identification : LC-MS/MS detects trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) that distort integration values .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in crowded aromatic regions .

Q. What in silico tools predict metabolic pathways and potential toxicophores in this compound?

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus to identify metabolic soft spots (e.g., tert-butyl group oxidation) .

- Toxicophore mapping : The fluorophenyl-acetamide scaffold flags potential hepatotoxicity; validate via Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.